ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate
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Description
Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.10996162 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazole derivatives, which hms3494b15 is a part of, are known to interact with a variety of biological targets due to their structural characteristics that make it easier to bind with target molecules .
Mode of Action
It is known that triazole derivatives can produce a variety of biological effects
Biochemical Pathways
Compounds with similar structures have been found to have anti-inflammatory and analgesic activities , suggesting that they may affect pathways related to inflammation and pain perception.
Pharmacokinetics
For instance, its molecular formula is C19H19N3O3S, and it has an average mass of 369.438 Da . It has a relatively high logP value of 5.42, suggesting it is lipophilic and may be well-absorbed in the body . Its water solubility at 25°c is relatively low (1737 mg/L), which could impact its bioavailability .
Result of Action
Similar compounds have been found to have anti-inflammatory and analgesic activities , suggesting that HMS3494B15 may have similar effects.
Biological Activity
Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural features of this compound suggest a diverse range of pharmacological properties.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is significant in treating neurological disorders .
- Receptor Interaction : The compound potentially acts on specific receptors as an agonist or antagonist. This interaction can modulate signaling pathways that regulate cellular processes.
Antioxidant Activity
Research indicates that derivatives of imidazole and triazole exhibit significant antioxidant properties. This compound may also demonstrate similar activities due to its structural components .
Anticancer Activity
Studies on related triazole compounds have shown promising results in cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines with notable efficacy . The potential for this compound to exhibit similar anticancer effects warrants further investigation.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. This compound could potentially inhibit the growth of pathogenic bacteria and fungi .
Case Studies
A study focusing on the synthesis and biological evaluation of related imidazole derivatives highlighted their effectiveness against multiple targets. For instance:
Compound | Target | IC50 Value (µM) |
---|---|---|
Compound A | AChE | 0.29 ± 0.21 |
Compound B | MCF-7 | IC50 < 10 |
Compound C | Bel-7402 | IC50 < 15 |
These findings suggest that this compound could exhibit comparable or enhanced biological activities due to its unique structure .
Properties
IUPAC Name |
ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-22-13(20)10-23-15-17-16-14-18(8-9-19(14)15)11-4-6-12(21-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHORSOVSKQIRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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